molecular formula C9H11NO4S B2754746 2-Methyl-5-(methylsulfamoyl)benzoic acid CAS No. 926249-52-7

2-Methyl-5-(methylsulfamoyl)benzoic acid

Cat. No.: B2754746
CAS No.: 926249-52-7
M. Wt: 229.25
InChI Key: FQWJLMDMQRESMA-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S It is characterized by a benzoic acid core substituted with a methyl group at the second position and a methylsulfamoyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfamoyl)benzoic acid typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of sulfonyl chlorides and amines under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-Methyl-5-(methylsulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-sulfamoylbenzoic acid
  • 2-Methyl-4-(methylsulfamoyl)benzoic acid
  • 2-Methyl-5-(ethylsulfamoyl)benzoic acid

Uniqueness

2-Methyl-5-(methylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-methyl-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(13,14)10-2)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWJLMDMQRESMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926249-52-7
Record name 2-methyl-5-(methylsulfamoyl)benzoic acid
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